An In-depth Technical Guide to Indigo White (Leucoindigo)
An In-depth Technical Guide to Indigo White (Leucoindigo)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indigo (B80030) White, scientifically known as Leucoindigo, is the reduced and soluble form of the vibrant blue dye, indigo. This colorless or pale yellow-green compound is a critical intermediate in the vat dyeing process for textiles, particularly denim. Beyond its historical and industrial significance in the dyeing industry, the reversible redox chemistry of the indigo/leucoindigo system presents a compelling model for studying electron transfer processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to Indigo White, tailored for a scientific audience.
Chemical Structure
Indigo White is a bi-indole derivative with the chemical formula C₁₆H₁₂N₂O₂. Its structure consists of two indole (B1671886) rings linked by a central carbon-carbon single bond. Each indole ring possesses a hydroxyl group at the 3-position. The absence of the conjugated chromophore present in indigo accounts for its lack of color.
Physicochemical Properties
The properties of Indigo White are summarized in the tables below. It is important to note that many of the physical properties are predicted values due to the inherent instability of the compound in the presence of oxygen.
General and Structural Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-hydroxy-1H-indol-2-yl)-1H-indol-3-ol | PubChem |
| Synonyms | Leucoindigo, Indigo White, [2,2'-Bi-1H-indole]-3,3'-diol | PubChem |
| CAS Number | 6537-68-4 | PubChem |
| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem |
| Molecular Weight | 264.28 g/mol | PubChem |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O | PubChem |
| Physical Description | Crystalline solid | --INVALID-LINK-- |
Computed Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 591.3 ± 45.0 °C (Predicted) | LookChem |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | LookChem |
| pKa | 9.06 ± 0.50 (Predicted) | LookChem |
| LogP | 3.72740 | LookChem |
| Hydrogen Bond Donor Count | 4 | LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Rotatable Bond Count | 1 | LookChem |
Solubility and Spectral Properties
| Property | Value | Conditions/Notes | Source |
| Water Solubility | Insoluble in neutral water; soluble in alkaline solutions. | The solubility is pH-dependent due to the deprotonation of the hydroxyl groups. | General Knowledge |
| UV-Vis Absorption Maximum (λmax) | ~410-420 nm | In aqueous alkaline solution. | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Indigo White (Leucoindigo) by Reduction of Indigo
This protocol describes the chemical reduction of indigo to its soluble leuco form using sodium dithionite (B78146) in an alkaline medium.
Materials:
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Indigo powder
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Sodium hydroxide (B78521) (NaOH)
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Sodium dithionite (Na₂S₂O₄)
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Deionized water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle
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Inert gas supply (Nitrogen or Argon)
Procedure:
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Preparation of Alkaline Indigo Suspension: In a round-bottom flask, create a suspension of indigo powder in deionized water. For every 1 gram of indigo, use approximately 50 mL of water.
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Alkalinization: While stirring, add a solution of sodium hydroxide to the indigo suspension to achieve a pH of approximately 11-13. This is crucial for the stability of the resulting Leucoindigo.
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Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to remove oxygen, which would otherwise re-oxidize the Leucoindigo. Maintain a gentle flow of the inert gas throughout the reaction.
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Reduction: Prepare a fresh solution of sodium dithionite in deionized water. Slowly add the sodium dithionite solution to the alkaline indigo suspension while stirring continuously. A typical molar ratio of sodium dithionite to indigo is around 2:1, though an excess of the reducing agent is often used to ensure complete conversion.
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Heating and Observation: Gently heat the mixture to approximately 50-70°C. The color of the suspension will gradually change from blue to a clear yellow or yellow-green, indicating the formation of soluble Leucoindigo. This process can take from a few minutes to an hour.
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Completion and Use: Once the solution is clear and the blue color of the indigo has disappeared, the reduction is complete. The resulting solution of Leucoindigo should be used immediately for subsequent applications or analyses, as it is susceptible to air oxidation.
Oxidation of Indigo White to Indigo
This protocol describes the simple and rapid oxidation of a Leucoindigo solution back to the insoluble blue indigo pigment by exposure to atmospheric oxygen.
Materials:
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Solution of Indigo White (prepared as described above)
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Beaker or other open container
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Stirring rod or magnetic stirrer
Procedure:
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Exposure to Air: Transfer the yellow-green solution of Indigo White into an open beaker.
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Agitation (Optional but Recommended): To accelerate the oxidation process, stir the solution vigorously or bubble air through it. This increases the contact between the Leucoindigo and atmospheric oxygen.
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Observation: The solution will rapidly change color from yellow-green to green and finally to a deep blue as the insoluble indigo pigment precipitates.
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Isolation (Optional): The precipitated indigo can be isolated by filtration, washed with water, and dried.
Signaling Pathways and Logical Relationships
The core of Indigo White chemistry revolves around its reversible redox reaction with indigo. This transformation is fundamental to its application in vat dyeing.
Caption: Reversible redox transformation between Indigo and Indigo White.
The logical workflow for utilizing Indigo White in a typical laboratory setting, from preparation to application, can be visualized as follows:
Caption: Experimental workflow for Indigo White.
